Alpha-2 Adrenoceptor Binding Affinity: Berberine vs. Palmatine
Berberine demonstrates significantly higher affinity for the alpha-2 adrenoceptor than its close structural analog, palmatine. In competitive binding assays using rat cerebral cortex membranes, berberine inhibited binding with an IC50 value nearly 2-fold lower than that of palmatine [1].
| Evidence Dimension | Alpha-2 adrenoceptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Berberine: IC50 = 476 nM |
| Comparator Or Baseline | Palmatine: IC50 = 956 nM |
| Quantified Difference | Berberine has a 2.0-fold higher affinity (lower IC50) than palmatine. |
| Conditions | Competitive binding assay using [3H]yohimbine on rat cerebral cortex membranes. |
Why This Matters
This 2-fold difference in binding affinity quantifies a meaningful differentiation for researchers investigating adrenergic mechanisms, where selecting the more potent analog (berberine) is critical for experimental sensitivity.
- [1] Schmeller, T., et al. (1997). Biochemical activities of berberine, palmatine and sanguinarine mediating chemical defence against microorganisms and herbivores. Phytochemistry, 44(2), 257-266. View Source
